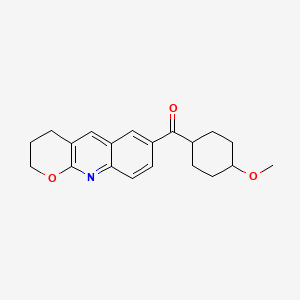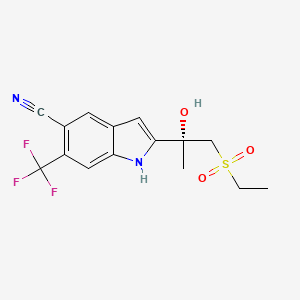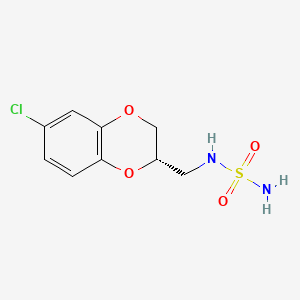![molecular formula C20H19N B1673074 (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 129540-12-1](/img/structure/B1673074.png)
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a compound discovered by Johnson & Johnson. It is a triple reuptake inhibitor antidepressant, which means it inhibits the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This compound was first prepared by Bruce E. Maryanoff and coworkers during the late 1970s to 1980s .
Méthodes De Préparation
The synthesis of JNJ-7925476 involves the preparation of a pyrroloisoquinoline core with an overlaid benzhydryl motif. The incorporation of the pyrrolidino ring onto the tetrahydroisoquinoline scaffolding markedly improves potency, although this only works for one of the available stereoisomers . The compound is a racemic preparation of the more potent diastereomer. The synthetic routes and reaction conditions for the preparation of JNJ-7925476 have been detailed in various scientific publications .
Analyse Des Réactions Chimiques
JNJ-7925476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It has been used as a model compound for studying the structure-activity relationships of pyrroloisoquinoline derivatives.
Biology: It has been used to study the effects of triple reuptake inhibitors on neurotransmitter levels in the brain.
Medicine: It has been investigated as a potential treatment for depression and other mood disorders due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Mécanisme D'action
JNJ-7925476 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression and other mood disorders. The molecular targets of JNJ-7925476 include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .
Comparaison Avec Des Composés Similaires
JNJ-7925476 is unique in its ability to inhibit the reuptake of three major neurotransmitters: serotonin, norepinephrine, and dopamine. Similar compounds include:
JNJ-39836966: The (6R,10bS) stereoisomer of JNJ-7925476, which is more potent.
JNJ-39836732: The (6S,10bR) stereoisomer of JNJ-7925476, which is less potent.
Crispine A: Another pyrroloisoquinoline derivative with similar structural features.
These compounds share structural similarities with JNJ-7925476 but differ in their potency and specific effects on neurotransmitter reuptake.
Propriétés
Numéro CAS |
129540-12-1 |
|---|---|
Formule moléculaire |
C20H19N |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H19N/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2/t19-,20+/m0/s1 |
Clé InChI |
YPFCCQUUZJDQAM-VQTJNVASSA-N |
SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
SMILES isomérique |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
SMILES canonique |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)
